molecular formula C20H31N3O B4489527 1-[(2-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide

1-[(2-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide

Cat. No.: B4489527
M. Wt: 329.5 g/mol
InChI Key: BMJSJXHUHOYMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The compound’s structure includes a piperidine ring, which is a common feature in many pharmaceutical agents due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation or related reactions to attach the 2-methylphenyl group to the piperidine ring.

    Formation of the Carboxamide Group: This is typically done through amide bond formation reactions, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can modify the carboxamide group to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reference compound in the study of fentanyl analogues and their chemical properties.

    Biology: Investigated for its interactions with opioid receptors and its potential effects on cellular signaling pathways.

    Medicine: Studied for its analgesic properties and potential use in pain management.

    Industry: Used in the development of new synthetic routes and optimization of industrial processes for the production of fentanyl analogues.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesia and other pharmacological effects. The molecular targets include G-protein coupled receptors (GPCRs) and downstream effectors such as adenylate cyclase and ion channels.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: The parent compound, widely used in clinical settings for pain management.

    Sufentanil: A more potent analogue used in anesthesia.

    Carfentanil: An extremely potent analogue used in veterinary medicine.

Uniqueness

1-[(2-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide is unique due to its specific structural modifications, which can result in different pharmacological properties compared to other fentanyl analogues. These modifications can affect its potency, efficacy, and safety profile, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-16-5-3-4-6-18(16)15-23-13-7-17(8-14-23)20(24)21-19-9-11-22(2)12-10-19/h3-6,17,19H,7-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJSJXHUHOYMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)C(=O)NC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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